5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 5-position substitution: A 2-chlorobenzyl group, contributing steric bulk and electron-withdrawing effects.
- 8-position substitution: A fluorine atom, which may enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(27)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)26/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCAKIHJWIVROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimido[5,4-b]indole core
- Substituents including 2-chlorobenzyl and 2-methoxybenzyl groups
- An 8-fluoro group
This structural diversity is crucial for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that pyrimido[5,4-b]indoles can act on various cellular pathways. Notably, compounds in this class have been identified as:
- VEGFR-2 Inhibitors : They exhibit potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. For instance, a study showed that similar compounds demonstrated comparable potency to established inhibitors like sunitinib and erlotinib .
- TLR4 Activators : Some derivatives stimulate Toll-like receptor 4 (TLR4), leading to activation of NFκB and production of cytokines such as IL-6 and IP-10, indicating potential immunomodulatory effects .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole scaffold can enhance or diminish biological activity.
Case Studies
- Case Study on Cancer Cell Lines : A study involving the NCI tumor cell lines panel revealed that the compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.
- Immunomodulatory Effects : Another investigation highlighted the compound's ability to modulate immune responses via TLR4 activation, suggesting its potential use as an adjuvant in cancer immunotherapy .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have demonstrated that compounds similar to 5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit promising anticancer properties. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving reactive oxygen species production and modulation of key signaling pathways such as EGFR and BRAF .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial potential against a range of pathogens. Studies indicate that derivatives display strong activity against biofilm-forming microorganisms, which are often resistant to conventional treatments. This makes them suitable candidates for developing novel antibiofilm therapeutics .
- Neuroprotective Effects
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrimidoindole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics in various cancer cell lines. The most potent derivatives were identified as having IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
In vitro studies assessed the effectiveness of related compounds against resistant strains of bacteria and fungi. Results indicated that certain derivatives not only inhibited planktonic growth but also significantly reduced biofilm formation at concentrations much lower than those required for traditional antibiotics. This highlights their potential as new antimicrobial agents in clinical settings .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Analysis
Table 1: Key Structural Differences Among Analogues
Key Observations:
5-Position Substituents: The 2-chlorobenzyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 4-fluorobenzyl in analogue . Chlorine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
8-Position Substituents :
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data Comparison
- The analogue in crystallizes in a monoclinic system with strong intermolecular interactions (C–H···O, π-π stacking). The absence of crystallographic data for the target compound limits direct comparisons, but its 2-chlorobenzyl group may induce different packing motifs due to altered van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
